molecular formula C9H8N2OS B14373196 N-Methyl-1,3-benzoxazole-2-carbothioamide CAS No. 90298-71-8

N-Methyl-1,3-benzoxazole-2-carbothioamide

Cat. No.: B14373196
CAS No.: 90298-71-8
M. Wt: 192.24 g/mol
InChI Key: JNBFGALLCJXTQP-UHFFFAOYSA-N
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Description

N-Methyl-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,3-benzoxazole-2-carbothioamide typically involves the cyclization of 2-aminophenol with isothiocyanates under specific reaction conditions. One common method includes the use of 2-aminophenol and methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,3-benzoxazole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzoxazole derivatives.

Scientific Research Applications

N-Methyl-1,3-benzoxazole-2-carbothioamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of N-Methyl-1,3-benzoxazole-2-carbothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, affecting their function. The benzoxazole ring can intercalate with DNA, leading to potential anticancer effects. The compound may also inhibit specific enzymes, contributing to its antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the thioamide group, leading to different chemical properties and applications.

    Benzothiazole: Contains a sulfur atom in the ring, offering distinct biological activities.

    Benzimidazole: Similar structure but with nitrogen atoms, used in various medicinal applications.

Uniqueness

N-Methyl-1,3-benzoxazole-2-carbothioamide is unique due to the presence of both the benzoxazole ring and the thioamide group. This combination provides a versatile platform for chemical modifications and enhances its potential in medicinal chemistry and material science.

Properties

CAS No.

90298-71-8

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N-methyl-1,3-benzoxazole-2-carbothioamide

InChI

InChI=1S/C9H8N2OS/c1-10-9(13)8-11-6-4-2-3-5-7(6)12-8/h2-5H,1H3,(H,10,13)

InChI Key

JNBFGALLCJXTQP-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=NC2=CC=CC=C2O1

Origin of Product

United States

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